3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings
Properties
IUPAC Name |
3,4-difluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O3/c1-11-2-6-19-17(8-11)25-21(27)14-10-13(4-7-18(14)28-19)24-20(26)12-3-5-15(22)16(23)9-12/h2-10H,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRAUHHUALTEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves multiple steps, typically starting with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through various synthetic routes, including cyclization reactions and functional group transformations.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Core Scaffold Formation
The dibenzo[b,f] oxazepine backbone is synthesized via cyclization reactions. A representative pathway involves:
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Nitration : Introduction of nitro groups to precursor aromatic rings.
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Reduction : Conversion of nitro groups to amines using catalytic hydrogenation (H₂/Pd-C) .
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Cyclization : Acid-catalyzed (e.g., methanesulfonic acid) or thermal cyclization in xylenes to form the oxazepine ring .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Xylenes, MsOH, reflux (18–20 h) | 85% |
Fluorination and Amidation
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Fluorination : 3,4-Difluoro substitution is achieved using SF₄ or Selectfluor under anhydrous conditions.
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Amide Coupling : The benzamide group is introduced via reaction with 3,4-difluorobenzoyl chloride in DMF, catalyzed by T3P (propylphosphonic anhydride).
Key Data :
| Reaction | Reagents | Temperature | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation | T3P, pyridine | RT | >95% |
Oxidation and Reduction
-
Oxidation : The ketone at position 11 is resistant to further oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) may degrade the core structure.
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Reduction : LiAlH₄ reduces the amide to a secondary amine, but this disrupts the pharmacophoric benzamide group.
Electrophilic Substitution
The electron-deficient aromatic ring (due to fluorine substituents) undergoes selective nitration and sulfonation at the para position relative to the amide group.
Reactivity Comparison :
| Position | Reactivity (Relative Rate) | Major Product |
|---|---|---|
| C-3/C-4 | Low (deactivated by F) | - |
| C-5/C-7 | Moderate | Nitro derivative |
Palladium-Catalyzed Couplings
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Suzuki-Miyaura : The brominated derivative reacts with aryl boronic acids to form biaryl systems. Requires Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.
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Buchwald-Hartwig Amination : Primary amines couple at C-8 using Xantphos/Pd₂(dba)₃.
Optimized Conditions :
| Reaction | Catalyst | Ligand | Yield | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | - | 78% |
Hydrolytic Degradation
-
Acidic Hydrolysis : The amide bond cleaves in concentrated HCl (6M, 100°C, 12 h), yielding 3,4-difluorobenzoic acid and the amine intermediate.
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Basic Hydrolysis : NaOH (2M) induces ring-opening of the oxazepine at elevated temperatures.
Thermal Stability
Decomposition occurs above 250°C, producing fluorinated aromatic fragments (GC-MS analysis).
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Key Product | Yield | Reference |
|---|---|---|---|---|
| Amidation | 3,4-Difluorobenzoyl chloride, T3P, DMF | Target compound | 92% | |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 65% | |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane | Biaryl analog | 78% | |
| Acidic Hydrolysis | 6M HCl, 100°C, 12 h | 3,4-Difluorobenzoic acid + amine | Quant. |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : Fluorine atoms direct incoming electrophiles to the para position via -I effects.
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Amide Bond Stability : Resonance stabilization from the benzamide group resists hydrolysis under physiological conditions (pH 7.4, 37°C).
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The dibenzooxazepine structure has been linked to the inhibition of bacterial growth through mechanisms such as enzyme inhibition and disruption of cell wall synthesis.
Case Study: Antibacterial Effects
In studies involving various derivatives of oxazepine compounds, it was found that certain derivatives demonstrated potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for the most effective compounds were significantly lower than those of standard antibiotics.
Anti-inflammatory Properties
The compound shows promise in anti-inflammatory applications. Studies have indicated that derivatives containing the dibenzo[b,f][1,4]oxazepine core can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings
In vitro assays revealed that these compounds reduced the production of interleukins and tumor necrosis factor-alpha (TNF-α) in activated macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells.
Case Study: Growth Inhibition in Tumor Cell Lines
A study evaluated the growth inhibitory effects of this compound on several tumor cell lines using the MTT assay. Results showed a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating substantial potency compared to control treatments.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Similar compounds to 3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide include other dibenzo[b,f][1,4]oxazepine derivatives and fluorinated aromatic compounds. These compounds share structural similarities but may differ in their specific functional groups or the position of fluorine atoms. The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which can influence its chemical reactivity and biological activity.
Some similar compounds include:
Biological Activity
3,4-Difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS Number: 921891-70-5) is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure combines a dibenzooxazepine moiety with fluorinated and amide functional groups, which contribute to its biological activity. This article reviews the existing literature on the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.3 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H14F2N2O3 |
| Molecular Weight | 380.3 g/mol |
| CAS Number | 921891-70-5 |
Antimicrobial Activity
Research indicates that compounds containing the oxazepine structure exhibit broad-spectrum antimicrobial properties. A study highlighted that derivatives of oxadiazole, which share structural similarities with oxazepines, showed significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli .
In a comparative analysis, derivatives of similar dibenzooxazepine compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against bacterial strains . This suggests that this compound may possess comparable antimicrobial efficacy.
Anticancer Properties
The anticancer potential of oxazepine derivatives has been documented in several studies. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
A recent study investigated the cytotoxic effects of dibenzooxazepine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner . The specific mechanisms involved include the inhibition of key signaling pathways associated with cancer cell survival.
Anti-inflammatory and Analgesic Effects
Inflammation plays a critical role in the progression of various diseases, including cancer and autoimmune disorders. Compounds derived from oxazepines have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
In an experimental model involving inflammatory responses, similar compounds were shown to reduce edema and pain significantly compared to control groups. This positions this compound as a potential candidate for further development in pain management therapies.
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives effectively inhibited Mycobacterium bovis BCG both in active and dormant states through molecular docking studies targeting key enzymes involved in fatty acid biosynthesis .
- Cytotoxicity in Cancer Cells : Research by Salama et al. (2020) revealed that specific dibenzooxazepine analogs exhibited significant cytotoxicity against breast cancer cell lines while showing minimal toxicity towards normal cells .
Q & A
Q. What are the critical considerations for synthesizing 3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?
Methodological Answer: Synthesis requires optimizing reaction conditions to accommodate the compound’s complex heterocyclic core. Key steps include:
- Amide coupling : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF to link the 3,4-difluorobenzoyl group to the dibenzoxazepinamine scaffold .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while bases like LiH or K₂CO₃ maintain pH control during deprotonation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (or dichloromethane/methanol) is recommended, followed by recrystallization to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns (e.g., Chromolith®) with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity. Monitor for byproducts at 254 nm .
- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ confirms regiochemistry. Key signals include:
- The dibenzoxazepin NH proton (~10-12 ppm, broad singlet) .
- Fluorine-coupled aromatic protons (J ~ 8-10 Hz) .
- Elemental analysis : Validate molecular formula (C₂₃H₂₆F₂N₂O₃) with ≤0.4% deviation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
Methodological Answer:
- Core modifications : Synthesize analogs with variations in:
- Fluorine substitution : Compare 3,4-difluoro vs. mono-fluoro or trifluoro analogs to assess electronic effects on target binding .
- Dibenzoxazepin substituents : Introduce alkyl or aryl groups at the 8-methyl position to evaluate steric impacts .
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) or neurotransmitter receptors (e.g., GABAₐ) using fluorescence polarization or radioligand binding assays .
- Data normalization : Use IC₅₀ values relative to positive controls (e.g., staurosporine for kinases) to quantify potency .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay validation : Ensure consistency in:
- Dose-response curves : Perform triplicate runs with 10-point dilution series to confirm reproducibility. Address outliers via Grubbs’ test (α = 0.05) .
- Meta-analysis : Compare datasets using tools like Prism® to identify confounding variables (e.g., solvent DMSO concentration >0.1% may inhibit certain targets) .
Q. What computational strategies are effective for modeling this compound’s interaction with enzymes?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in:
- Catalytic pockets : Focus on residues with hydrogen-bonding potential (e.g., serine/threonine kinases) .
- Allosteric sites : Identify hydrophobic pockets near the dibenzoxazepin core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
